
1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VU0466551 is a selective activator of homomeric G protein gated, inwardly rectifying, potassium subunit 1 (GIRK1) channels.
Biological Activity
1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and autophagy modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Research indicates that this compound exhibits significant antiproliferative effects on various cancer cell lines. The compound operates primarily through the following mechanisms:
- Inhibition of mTORC1 Activity : The compound has been shown to reduce mTORC1 activity, a critical regulator of cell growth and proliferation. This inhibition leads to increased autophagy, a cellular process that can suppress tumor growth under certain conditions .
- Autophagy Modulation : By enhancing basal autophagy while impairing autophagic flux under nutrient-replete conditions, the compound may selectively target cancer cells that rely on autophagy for survival during metabolic stress .
Structure-Activity Relationship (SAR)
The structural modifications of pyrazole derivatives have been extensively studied to optimize their biological activity. The following table summarizes key findings related to SAR for compounds related to this compound:
Compound | mTORC1 Inhibition | Autophagy Induction | Antiproliferative Activity |
---|---|---|---|
This compound | Yes | Yes | Submicromolar |
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | Yes | Yes | Submicromolar |
5-Methyl-2-phenylpyrazole | Moderate | Moderate | Micromolar |
Case Study 1: Anticancer Activity
In a study involving MIA PaCa-2 pancreatic cancer cells, compounds structurally related to this compound demonstrated submicromolar antiproliferative activity. These compounds effectively reduced mTORC1 activity and increased autophagic processes, suggesting their potential as novel anticancer agents .
Case Study 2: Autophagy Modulation
Another investigation highlighted how these pyrazole derivatives disrupt autophagic flux by interfering with mTORC1 reactivation during nutrient refeeding. This disruption was evidenced by the accumulation of LC3-II proteins and abnormal LC3 punctae formation in treated cells . Such findings indicate a promising therapeutic angle for targeting metabolic stress in tumors.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The compound has been evaluated for its ability to reduce edema and inflammation in animal models, demonstrating comparable effectiveness to established anti-inflammatory drugs like celecoxib .
Anticancer Potential
The anticancer properties of pyrazole derivatives have been extensively studied. In vitro assays reveal that compounds similar to 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea can induce cytotoxicity in various cancer cell lines. For example, research on related pyrazole compounds has shown promising results against breast cancer cell lines (MDA-MB-468), indicating their potential as chemotherapeutic agents .
Antimicrobial Activity
Recent studies have explored the antimicrobial effects of pyrazole derivatives. Compounds with structural similarities to this compound have demonstrated significant activity against various bacterial strains, suggesting their utility in developing new antimicrobial therapies .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazole ring via cyclization reactions.
- Substitution reactions to introduce the benzyl and difluorophenyl groups.
- Urea formation through reaction with isocyanates.
A detailed synthesis pathway can be summarized as follows:
Step | Reaction Type | Reagents |
---|---|---|
1 | Cyclization | Benzyl hydrazine, acetylacetone |
2 | Substitution | Difluorobenzene derivative |
3 | Urea Formation | Isocyanate |
Case Study 1: Anti-inflammatory Efficacy
A study published in a peer-reviewed journal demonstrated that a closely related pyrazole derivative exhibited up to 96% edema inhibition in animal models compared to standard treatments . This highlights the potential of such compounds in managing inflammatory diseases.
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer effects of pyrazole derivatives, a compound structurally similar to this compound showed IC50 values of 30 µM against various cancer cell lines, indicating significant cytotoxicity .
Q & A
Q. Basic Synthesis: What are the standard synthetic routes for preparing 1-(1-Benzyl-3-methyl-1H-pyrazol-5-yl)-3-(3,4-difluorophenyl)urea?
The compound is synthesized via a multi-step approach:
Pyrazole Core Formation : React 3,4-difluorophenyl hydrazine with a β-keto ester (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) under thermal conditions (130–135°C) to form the pyrazolone intermediate .
Urea Linkage : Introduce the urea group by reacting the pyrazole intermediate with an isocyanate or via coupling reactions. For example, describes urea synthesis using isocyanates and fluorophenyl amines, yielding 70–92% under optimized conditions .
Key Data :
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Pyrazole formation | 3,4-Difluorophenyl hydrazine, β-keto ester, 3h @ 130°C | 90% | |
Urea coupling | Isocyanate derivatives, RT to reflux | 70–92% |
Q. Advanced Synthesis: How can non-conventional methods improve the yield and efficiency of this compound?
Microwave and ultrasonication techniques significantly enhance reaction efficiency:
- Microwave-assisted synthesis reduces reaction time from hours to minutes (e.g., 700 W, yielding 82–92% for analogous pyrazolones) .
- Ultrasonication improves mixing and energy transfer, particularly in heterocyclic condensations, achieving higher purity and reduced side products .
Methodological Tip : Optimize microwave power (200–700 W) and solvent polarity to avoid decomposition of thermally sensitive intermediates.
Q. Structural Characterization: What challenges arise in interpreting NMR spectra of this compound?
The presence of multiple fluorine atoms and regioisomeric possibilities complicates spectral analysis:
- ¹H-NMR : Overlapping signals due to aromatic protons and coupling with fluorine (e.g., 3,4-difluorophenyl groups split peaks into complex multiplet patterns) .
- ¹⁹F-NMR : Distinct chemical shifts for fluorine atoms in different positions (δ ≈ -110 to -150 ppm) help resolve regioisomerism, but coupling with adjacent protons may require 2D experiments (e.g., HSQC) .
Advanced Strategy : Use computational modeling (DFT calculations) to predict NMR spectra and compare with experimental data for ambiguous cases.
Q. Biological Activity: What pharmacological pathways or targets are associated with this compound?
The urea moiety and fluorinated aromatic groups suggest potential bioactivity:
- Potassium Channel Modulation : Structurally related compounds (e.g., ML297/VU0456810) act as GIRK channel activators, indicating possible neurological or cardiovascular applications .
- Kinase Inhibition : Fluorophenyl-urea derivatives often exhibit kinase-binding properties due to hydrogen bonding with ATP pockets.
Experimental Design :
- In Vitro Assays : Use patch-clamp electrophysiology for ion channel activity.
- Binding Studies : Perform SPR (Surface Plasmon Resonance) to assess affinity for kinase targets.
Q. Crystallographic Analysis: Has the crystal structure been resolved, and what methods are recommended?
While no direct crystal data exists for this compound, analogous structures (e.g., benzyl-pyrazole-urea hybrids) are solved using SHELX programs .
- SHELXL : For refinement against high-resolution data.
- SHELXD/E : For phase determination in twinned crystals or low-symmetry space groups .
Recommendation : Grow single crystals via slow evaporation in DMSO/EtOH mixtures, and collect data at low temperature (100 K) to minimize disorder.
Q. Data Contradictions: How to resolve discrepancies in biological or spectral data?
Conflicting results may arise from:
- Regioisomeric Impurities : Use preparative HPLC to isolate isomers and re-test activity .
- Solvent Effects in Assays : Ensure consistent DMSO concentrations (<1% v/v) to avoid false negatives in cellular assays .
Case Study : reports unresolved regioisomerism in pyrazolone derivatives due to fluorine coupling; orthogonal techniques (LC-MS + NMR) are critical for validation .
Q. Isosteric Analogues: What urea isosteres have been explored for structure-activity studies?
highlights adamantane- and heterocyclic-substituted ureas as bioisosteres:
- Adamantane Ureas : Improved metabolic stability (e.g., 1-(Adamantan-1-ylmethyl)-3-(3,4-difluorophenyl)urea, 70% yield) .
- Triazole/Thiazole Replacements : Enhance solubility while retaining hydrogen-bonding capacity .
Synthetic Tip : Replace the urea group with carbamate or thiourea and compare pharmacokinetic profiles.
Q. Computational Modeling: Which QSAR parameters predict the compound’s bioavailability?
Key parameters include:
- LogP : ~3.5 (moderate lipophilicity, suitable for blood-brain barrier penetration).
- Topological Polar Surface Area (TPSA) : ~70 Ų (indicative of moderate passive permeability) .
Tools : Use Schrödinger’s QikProp or SwissADME for predictive ADMET profiling.
Q. Stability Studies: How does the compound degrade under physiological conditions?
- Hydrolytic Degradation : The urea linkage may hydrolyze in acidic/alkaline conditions. Monitor via HPLC at pH 2–9 .
- Photostability : Fluorophenyl groups are susceptible to UV-induced cleavage. Store in amber vials and use light-protected assays .
Q. Scaling-Up Challenges: What industrial-grade purification methods are feasible?
While avoiding commercial focus, academic-scale recommendations include:
Properties
IUPAC Name |
1-(2-benzyl-5-methylpyrazol-3-yl)-3-(3,4-difluorophenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O/c1-12-9-17(24(23-12)11-13-5-3-2-4-6-13)22-18(25)21-14-7-8-15(19)16(20)10-14/h2-10H,11H2,1H3,(H2,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKCJYHCVRFZIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)NC2=CC(=C(C=C2)F)F)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.